molecular formula C9H5Cl2NS B1422365 2-Chloro-5-(5-Chloro-2-thienyl)pyridine CAS No. 1187168-16-6

2-Chloro-5-(5-Chloro-2-thienyl)pyridine

Cat. No.: B1422365
CAS No.: 1187168-16-6
M. Wt: 230.11 g/mol
InChI Key: ZIDLEGDUWNLHNW-UHFFFAOYSA-N
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Description

“2-Chloro-5-(5-Chloro-2-thienyl)pyridine” is a chemical compound with the molecular formula C9H5Cl2NS . It has a molecular weight of 230.12 and appears as a light yellow solid . This compound is used for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the preparation of 2-chloro-5-nitropyridine, which includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5Cl2NS/c10-8-3-1-6(5-12-8)7-2-4-9(11)13-7/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a light yellow solid . It has a molecular weight of 230.12 and its InChI code is 1S/C9H5Cl2NS/c10-8-3-1-6(5-12-8)7-2-4-9(11)13-7/h1-5H .

Scientific Research Applications

Synthesis and Chemical Applications

2-Chloro-5-(5-Chloro-2-thienyl)pyridine serves as an intermediate in the synthesis of various complex chemical structures. For instance, it is involved in the synthesis of thienopyridines, pyridothienopyrimidines, and pyridothienotriazines, which have demonstrated potential antimicrobial activities (E. A. Bakhite et al., 2002). Additionally, it has been utilized in creating cyclometallated platinum complexes with substituted thienylpyridines, which exhibit intriguing luminescence properties (D. N. Kozhevnikov et al., 2009).

Biological and Pharmaceutical Applications

Despite the restrictions on discussing drug use and dosage, it's noteworthy that derivatives of this compound have been explored for their biological activities. For example, certain synthesized compounds related to this chemical have been screened for antibacterial properties (Shawkat A. Abdel-Mohsen & A. Geies, 2009). Moreover, some compounds have been evaluated for their antimicrobial activities against various microorganisms, highlighting the potential pharmaceutical applications of derivatives of this chemical (A. Abdelhamid et al., 2008).

Analytical Chemistry

In analytical chemistry, this compound and its derivatives are subjects of quantitative analyses. For example, the quantitative analysis of related compounds like 2-Chloro-5-Aminomethyl Pyridine has been carried out using high-performance liquid chromatography (HPLC), demonstrating the importance of these compounds in analytical methods (Wang Yue-feng, 2007).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is used for the synthesis of various pharmaceutical compounds , suggesting that its targets could be diverse depending on the specific compound it is incorporated into.

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions , a type of carbon–carbon bond forming reaction. In this process, 2-Chloro-5-(5-Chloro-2-thienyl)pyridine may interact with a metal catalyst and other organic groups to form new bonds .

Biochemical Pathways

As a component in the synthesis of various pharmaceutical compounds , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug it is used to synthesize.

Pharmacokinetics

As a component in the synthesis of various pharmaceutical compounds , its pharmacokinetic properties would likely be influenced by the specific drug it is used to synthesize.

Result of Action

As a component in the synthesis of various pharmaceutical compounds , its effects would likely be dependent on the specific drug it is used to synthesize.

Action Environment

It is known that the compound should avoid contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc, as ignition may result .

Properties

IUPAC Name

2-chloro-5-(5-chlorothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-8-3-1-6(5-12-8)7-2-4-9(11)13-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDLEGDUWNLHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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